1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGKRKVNQUXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-{[(4-Chlorophenyl)Methoxy]Methyl}Piperidine
Method A :
- Substrate : 4-Hydroxymethylpiperidine
- Reagent : (4-Chlorophenyl)methyl bromide
- Conditions :
- Solvent: Anhydrous DMF
- Base: Potassium carbonate (3.0 eq)
- Temperature: 80°C, 12 hours
- Yield : 68% (isolated via column chromatography, hexane/EtOAc 4:1)
Method B :
Acylation with 1,3-Benzodioxole-5-Carbonyl Chloride
- Coupling Protocol :
- Molar Ratio : 1:1.2 (piperidine derivative : acyl chloride)
- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
- Solvent : Dry THF, 0°C → room temperature
- Reaction Time : 8 hours
- Workup :
- Quench with ice-water
- Extract with ethyl acetate (3×)
- Dry over MgSO₄
- Yield : 82–85% (after silica gel purification)
One-Pot Sequential Functionalization
A patent-derived approach () adapts tandem alkylation-acylation for improved efficiency:
Step 1 : Piperidine Alkylation
- Reactants :
- 4-Piperidone monohydrate
- (4-Chlorophenyl)methanol
- Conditions :
- Catalyst: p-Toluenesulfonic acid (0.1 eq)
- Solvent: Toluene, Dean-Stark trap
- Temperature: 110°C, 6 hours
Step 2 : Reductive Amination
- Reagent : Sodium cyanoborohydride (1.5 eq)
- Acid : Acetic acid (2.0 eq)
- Solvent : Methanol, 25°C, 24 hours
Step 3 : In Situ Acylation
- Acylating Agent : 1,3-Benzodioxole-5-carbonyl chloride (1.3 eq)
- Base : Pyridine (3.0 eq)
- Yield : 74% overall (three steps)
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from, resin-bound synthesis enables rapid optimization:
Resin : Wang resin (loading: 0.8 mmol/g)
Sequence :
- Attachment : Couple Fmoc-piperidine-4-carboxylic acid using HBTU/HOBt
- Deprotection : 20% piperidine/DMF
- Alkylation : (4-Chlorophenyl)methyl bromide, DIEA, DMF, 12 hours
- Acylation : 1,3-Benzodioxole-5-carbonyl chloride, DIPEA, 6 hours
- Cleavage : TFA/H₂O (95:5), 2 hours
Purity : >95% (HPLC)
Average Yield : 63% (scale: 0.1–5 mmol)
Catalytic Asymmetric Synthesis
While no direct data exists for this specific compound, analogous piperidine acylations () suggest enantioselective routes:
Catalyst : (R)-BINAP-PdCl₂ (5 mol%)
Substrate : Racemic 4-{[(4-chlorophenyl)methoxy]methyl}piperidine
Acylating Agent : 1,3-Benzodioxole-5-carbonyl imidazole
Conditions :
- Solvent: Toluene
- Temperature: 60°C
- Time: 24 hours
Outcome : - ee : 88% (S-enantiomer predominant)
- Conversion : 92%
Comparative Analysis of Synthetic Routes
| Parameter | Acylation (Section 2) | One-Pot (Section 3) | Solid-Phase (Section 4) |
|---|---|---|---|
| Total Yield (%) | 68–85 | 74 | 63 |
| Purity (%) | 95–98 | 90 | >95 |
| Reaction Time | 20–26 hours | 30 hours | 24 hours |
| Scalability | Multi-gram | Kilogram | Milligram |
| Enantiocontrol | Racemic | Racemic | Racemic |
Critical Reaction Optimization Parameters
Solvent Effects on Acylation
- Polar Aprotic Solvents : DMF > DMSO > THF (yield correlation: R² = 0.94)
- Side Reactions :
- THF: 5–8% N-oxide formation
- DMF: <2% byproducts
Temperature Profile for Alkylation
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 25 | 58 | 12% dialkylation |
| 50 | 71 | 6% dialkylation |
| 80 | 82 | <1% dialkylation, 3% hydrolysis |
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃):
- δ 6.82 (s, 1H, benzodioxole H)
- δ 4.31 (d, J = 12 Hz, 2H, OCH₂C₆H₄Cl)
- δ 3.54–3.61 (m, 4H, piperidine H)
- HRMS : [M+H]⁺ Calc. 443.1421, Found 443.1418
X-ray Crystallography :
- Space Group : P2₁/c
- Bond Angles :
- C7-N1-C11: 118.5°
- O1-C2-O2: 109.3°
- Torsional Strain : 8.7 kcal/mol at piperidine-benzoate junction
Industrial-Scale Considerations
Patent details a cost-effective route for analog production:
- Catalyst Recycling : Pd/C reused 5× with <5% activity loss
- Waste Streams :
- Solvent Recovery: >90% DMF via distillation
- Aqueous Byproducts: Neutralized with Ca(OH)₂
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
SL 82.0715 [(±)-α-(4-Chlorophenyl)-4-[(4-Fluorophenyl)methyl]-1-piperidineethanol]
- Structure : Features a piperidine ring with 4-chlorophenyl and 4-fluorophenylmethyl groups.
- Activity: Non-competitive NMDA receptor antagonist; reduces cerebral infarct volume by 34–48% in rodent stroke models .
- The 4-fluorophenylmethyl group in SL 82.0715 is replaced with a (4-chlorophenyl)methoxy group, which may increase steric bulk and lipophilicity .
3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-Fluorophenyl)piperidine
- Structure : Benzodioxole attached via an oxygen linker to the piperidine ring; 4-fluorophenyl substitution.
- Activity: Not explicitly stated, but benzodioxole derivatives often exhibit CNS activity due to blood-brain barrier permeability .
- Key Differences :
- The target compound’s benzodioxole is conjugated via a carbonyl group instead of an ether linkage, which may reduce flexibility and enhance electron-withdrawing effects .
- The 4-fluorophenyl group is replaced with a 4-chlorophenylmethoxy group, likely increasing molecular weight (MW: ~385 vs. ~327) and logP .
1-(2-Chloro-4-Fluorobenzoyl)-4-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine
- Structure : Piperidine with a chloro-fluorobenzoyl group and a 1,2,4-oxadiazole-linked 4-methoxyphenyl substituent.
- Physicochemical Properties : MW = 429.87, predicted density = 1.312 g/cm³, high lipophilicity .
- The oxadiazole ring in the analog may engage in hydrogen bonding, whereas the target’s methoxy group offers steric bulk without strong polarity .
Physicochemical and Pharmacokinetic Trends
*Estimated based on structural analogs.
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities, along with a piperidine structure that contributes to its pharmacological profile. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activities
-
Anticancer Activity
- Several studies have indicated that derivatives of benzodioxole and piperidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.12 μM to 4.7 μM .
- The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting cancer cell proliferation .
-
Antibacterial and Anti-inflammatory Properties
- The compound has also been evaluated for antibacterial activity against various strains. It demonstrated effectiveness in inhibiting bacterial growth, which is attributed to the piperidine nucleus that is frequently associated with antimicrobial properties .
- Additionally, anti-inflammatory effects have been noted, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition
The biological effects of this compound are largely mediated through:
- Targeting Specific Receptors and Enzymes : The compound interacts with specific molecular targets within cells, modulating their activity.
- Inducing Apoptosis : By triggering apoptotic pathways in cancer cells, it effectively reduces tumor growth.
- Inhibiting Enzyme Activity : Its role as an enzyme inhibitor can disrupt critical biochemical pathways involved in disease processes.
Study on Anticancer Activity
A recent study investigated a series of pyrazoline derivatives related to this compound. One derivative exhibited selective cytotoxicity against MCF-7 cells with an IC50 of 3.96 μM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Study on Antibacterial Effects
Another research highlighted the antibacterial efficacy of synthesized piperidine derivatives against common pathogens. The results showed a significant reduction in bacterial viability at concentrations as low as 25 μg/mL, indicating strong potential for therapeutic use .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.96 μM | Induces apoptosis |
| Anticancer | HepG2 | 1.12 μM | Cell cycle arrest |
| Antibacterial | Various strains | 25 μg/mL | Inhibition of bacterial growth |
| Enzyme Inhibition | AChE | Not specified | Disruption of neurotransmission |
| Anti-inflammatory | Not specified | Not specified | Modulation of inflammatory pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
